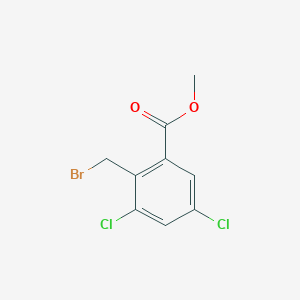

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

CAS No.:

Cat. No.: VC16552820

Molecular Formula: C9H7BrCl2O2

Molecular Weight: 297.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrCl2O2 |

|---|---|

| Molecular Weight | 297.96 g/mol |

| IUPAC Name | methyl 2-(bromomethyl)-3,5-dichlorobenzoate |

| Standard InChI | InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |

| Standard InChI Key | ZLQQSFBINAEEJE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzene ring substituted at the 2-position with a bromomethyl group () and at the 3- and 5-positions with chlorine atoms. A methyl ester () occupies the 1-position, completing the esterified benzoic acid backbone . This arrangement confers both electrophilic (via the bromomethyl group) and lipophilic (via chlorine substituents) properties, enabling diverse reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 297.96 g/mol | |

| Exact mass | 295.90100 Da | |

| Polar surface area (PSA) | 26.30 Ų | |

| LogP (octanol-water) | 3.67 |

The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents over water .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogous dichlorobenzoates exhibit planar aromatic systems with substituent-dependent torsional angles. Infrared (IR) spectroscopy would likely reveal characteristic ester carbonyl stretches near 1720 cm and C-Br vibrations around 560 cm. Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methyl ester (δ ~3.9 ppm for ), aromatic protons (δ ~7.5–8.2 ppm), and bromomethyl group (δ ~4.3 ppm for ).

Synthesis Methodologies

Bromination-Esterification Pathways

The most common synthesis involves bromination of 3,5-dichlorobenzoic acid derivatives followed by esterification. For example, 3,5-dichlorobenzoic acid (CAS 2905-67-1) may undergo bromomethylation using in the presence of Lewis acids like , yielding 2-(bromomethyl)-3,5-dichlorobenzoic acid. Subsequent esterification with methanol under acidic conditions (e.g., ) produces the target compound.

Table 2: Comparative Synthesis Strategies

| Method | Yield | Key Reagents | Limitations |

|---|---|---|---|

| Direct bromination | 60–70% | , | Competing di-substitution |

| Wittig-based route | 50–60% | , | Multi-step, lower yields |

Physicochemical Properties

Solubility and Stability

The compound is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water (<1 mg/mL at 25°C). Stability studies are lacking, but analogous bromomethyl aromatics are prone to hydrolysis under alkaline conditions, releasing and forming hydroxylmethyl derivatives.

Thermal Behavior

No direct melting or boiling point data exist, but related dichlorobenzoates melt between 80–120°C . Differential scanning calorimetry (DSC) would likely show exothermic decomposition above 200°C due to C-Br bond cleavage.

Applications in Research and Industry

Organic Synthesis

The bromomethyl group serves as a versatile electrophile in nucleophilic substitutions. For instance, reaction with amines produces secondary amines, while treatment with thiols yields thioethers. Such transformations are invaluable in pharmaceutical intermediate synthesis.

Polymer Chemistry

Comparative Analysis with Related Esters

Methyl 3,5-Dichlorobenzoate (CAS 2905-67-1)

This simpler analog lacks the bromomethyl group, reducing reactivity but improving hydrolytic stability . It serves primarily as a fungicide, unlike the brominated variant’s synthetic utility .

Methyl 2,5-Dichlorobenzoate (CAS 2905-67-1)

Used in plant growth regulation, this isomer highlights how substituent positioning alters biological activity . The 2,5-dichloro configuration may enhance phytotoxicity compared to the 3,5-isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume